molecular formula C18H11ClF3N3S B11040378 3-(4-Chlorophenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11040378
M. Wt: 393.8 g/mol
InChI Key: WBSBAKBKJRXVQT-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-2-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound characterized by the presence of a pyrazolo[1,5-a]pyrimidine core structure. This compound is notable for its diverse applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-2-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are utilized to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-2-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(4-CHLOROPHENYL)-2-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-2-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROPHENYL)-2-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific combination of substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H11ClF3N3S

Molecular Weight

393.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H11ClF3N3S/c1-10-16(11-4-6-12(19)7-5-11)17-23-13(14-3-2-8-26-14)9-15(18(20,21)22)25(17)24-10/h2-9H,1H3

InChI Key

WBSBAKBKJRXVQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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